2,3,4-Trimethylbenzenesulfonic acid
Overview
Description
2,3,4-Trimethylbenzenesulfonic acid is an organic compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol. It is a derivative of benzenesulfonic acid, where three methyl groups are substituted at the 2, 3, and 4 positions of the benzene ring. This compound is known for its utility in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylbenzenesulfonic acid typically involves the sulfonation of 2,3,4-trimethylbenzene. The reaction is carried out by treating 2,3,4-trimethylbenzene with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) in the presence of a suitable solvent such as dichloromethane. The reaction conditions usually require controlled temperatures to avoid over-sulfonation and to ensure the selective formation of the sulfonic acid group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups such as sulfinic acids.
Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfinic acids. Substitution reactions can result in the formation of sulfonamides or sulfonate esters .
Scientific Research Applications
2,3,4-Trimethylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and as a catalyst in various chemical reactions.
Biology: This compound is employed in biochemical studies to investigate the effects of sulfonic acid groups on biological molecules.
Industry: this compound is used in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons (H+) in various chemical reactions. This property makes it an effective catalyst in acid-catalyzed reactions. The sulfonic acid group can also interact with other molecules through hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compounds it interacts with .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound with no methyl substitutions.
Toluene-4-sulfonic acid: A similar compound with a single methyl group at the 4-position.
2,4,6-Trimethylbenzenesulfonic acid: Another derivative with methyl groups at the 2, 4, and 6 positions.
Uniqueness
2,3,4-Trimethylbenzenesulfonic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical properties and applications compared to other sulfonic acid derivatives .
Properties
IUPAC Name |
2,3,4-trimethylbenzenesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-6-4-5-9(13(10,11)12)8(3)7(6)2/h4-5H,1-3H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJVIJQATFJERB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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